molecular formula C11H11NO5 B102847 4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole CAS No. 17055-07-1

4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole

Cat. No.: B102847
CAS No.: 17055-07-1
M. Wt: 237.21 g/mol
InChI Key: URIZGFKLZDNSIH-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is the active ingredient in over-the-counter throat lozenges and has been used in various medical procedures to provide local anesthesia.

Preparation Methods

The synthetic routes and reaction conditions for Dyclonine Hydrochloride involve the reaction of 4-butoxy-β-piperidone with propiophenone in the presence of hydrochloric acid. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dyclonine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Dyclonine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Dyclonine Hydrochloride exerts its effects by inhibiting sodium channels in the mucous membranes, which prevents the initiation and transmission of nerve impulses. This results in localized numbness and pain relief. The molecular targets include sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Dyclonine Hydrochloride can be compared with other local anesthetics such as lidocaine and benzocaine. While all these compounds provide local anesthesia, Dyclonine Hydrochloride is unique in its specific mechanism of action and its use in over-the-counter products like throat lozenges. Similar compounds include:

Dyclonine Hydrochloride stands out due to its specific applications and effectiveness in providing topical anesthesia.

Properties

CAS No.

17055-07-1

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole

InChI

InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3

InChI Key

URIZGFKLZDNSIH-CLTKARDFSA-N

SMILES

CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-]

Isomeric SMILES

C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-]

Key on ui other cas no.

17055-07-1

Origin of Product

United States

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